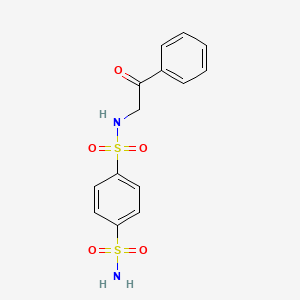![molecular formula C30H34O7 B11494572 4'A-[2,4-Bis(acetyloxy)phenyl]-1',2',3',4',4'A,9'A-hexahydrospiro[cyclohexane-1,9'-xanthen]-6'-YL acetate](/img/structure/B11494572.png)
4'A-[2,4-Bis(acetyloxy)phenyl]-1',2',3',4',4'A,9'A-hexahydrospiro[cyclohexane-1,9'-xanthen]-6'-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride and catalysts such as sulfuric acid or pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The spirocyclic structure may also interact with specific proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate: Similar in having multiple acetyloxy groups but lacks the spirocyclic structure.
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone: Shares the acetyloxy groups but differs in the core structure.
Acetamide, N-[2-[3,4-bis(acetyloxy)phenyl]-2-hydroxyethyl]-N-methyl-: Contains acetyloxy groups and a different backbone.
Uniqueness
The uniqueness of 4’A-[2,4-Bis(acetyloxy)phenyl]-1’,2’,3’,4’,4’A,9’A-hexahydrospiro[cyclohexane-1,9’-xanthen]-6’-YL acetate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C30H34O7 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[10a-(2,4-diacetyloxyphenyl)spiro[6,7,8,8a-tetrahydro-5H-xanthene-9,1'-cyclohexane]-3-yl] acetate |
InChI |
InChI=1S/C30H34O7/c1-19(31)34-22-11-13-25(26(17-22)36-21(3)33)30-16-8-5-9-28(30)29(14-6-4-7-15-29)24-12-10-23(35-20(2)32)18-27(24)37-30/h10-13,17-18,28H,4-9,14-16H2,1-3H3 |
InChI Key |
CLDDIHBFHJXORA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C=C(C=C5)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11494494.png)
![1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B11494510.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11494513.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-chlorobenzoate](/img/structure/B11494529.png)

![2-[(2,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11494540.png)

![{[4-Ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11494561.png)
![1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea](/img/structure/B11494563.png)
![N-(3-{methyl[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11494573.png)
![ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B11494581.png)
![Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate](/img/structure/B11494587.png)
![1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone](/img/structure/B11494590.png)
![1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea](/img/structure/B11494594.png)
